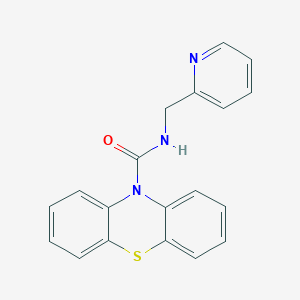

N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide involves complex organic reactions. A study describes the synthesis of 2-oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives of azetidine-1-carboxamides, which shares a similar phenothiazine core (Sharma et al., 2012). Another relevant synthesis involves the preparation of 10H-phenothiazines using a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system, highlighting a method for constructing the phenothiazine scaffold (Huang et al., 2014).

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives, including N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide, is crucial for their chemical behavior. Spectroscopic investigations of vinyl-substituted 10H-phenothiazine derivatives have been conducted to understand the electronic structure and intramolecular interactions, which could be relevant for understanding the properties of N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide (Lin & Chang, 2009).

Chemical Reactions and Properties

Phenothiazine derivatives participate in various chemical reactions, reflecting their chemical properties. For instance, the reaction of methyl ketones and (hetero)arylcarboxamides with N,N-Dimethylacetamide Dimethyl Acetal provides insights into the chemical reactivity of compounds containing the phenothiazine unit (Prek et al., 2015).

科学的研究の応用

Anticancer and Antioxidant Activities

A new compound structurally related to phenothiazine was synthesized and characterized, displaying significant anticancer and antioxidant activities. This suggests potential therapeutic applications for N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide in cancer treatment and as an antioxidant agent, given the structural similarities (Heywood, 2019).

Antituberculosis Agents

Compounds with the pyridine carboxamide group have shown excellent in vitro activity against Mycobacterium tuberculosis, including drug-susceptible and multidrug-resistant strains. This indicates the potential of N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide in antituberculosis research (Wu et al., 2016).

Antimicrobial Activity

Research on pyridine derivatives, including those similar to the phenothiazine family, has demonstrated potent antimicrobial properties. This suggests a possible application in developing new antimicrobial agents, highlighting the relevance of exploring the biological activities of N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide (Abdel-rahman et al., 2002).

Photocatalytic Applications

Phenothiazine derivatives have been utilized as photocatalysts for radical dehalogenation reactions, indicating the potential for N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide in photoredox catalysis and organic synthesis applications (Discekici et al., 2015).

Molecular Engineering

The carboxamide-pyridine N-oxide heterosynthon has been exploited in crystal engineering and pharmaceutical cocrystals, suggesting potential applications in material science and drug formulation research (Reddy et al., 2006).

特性

IUPAC Name |

N-(pyridin-2-ylmethyl)phenothiazine-10-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c23-19(21-13-14-7-5-6-12-20-14)22-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)22/h1-12H,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXOHFJHZWJHLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-2-ylmethyl)-10H-phenothiazine-10-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)

![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)

![2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)

![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)

![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)

![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)

![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)

![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)

![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)

![N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)